N-Isobutyl-2-(methylamino)acetamide hydrochloride
Overview
Description
N-Isobutyl-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O and its molecular weight is 180.67 g/mol. The purity is usually 95%.
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Biological Activity
N-Isobutyl-2-(methylamino)acetamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of smooth muscle contraction inhibition. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 180.68 g/mol
- Structural Features : The compound features an isobutyl group and a methylamino group attached to an acetamide backbone.
Research indicates that this compound primarily interacts with biological systems through its effects on smooth muscle contraction. It is hypothesized to act as an inhibitor of detrusor contractions, which are relevant in conditions such as overactive bladder. Similar compounds have demonstrated significant inhibitory effects on smooth muscle, suggesting that this compound may operate through mechanisms involving neurotransmitter modulation or receptor interaction.
Inhibition of Detrusor Contraction
The primary biological activity attributed to this compound is its inhibitory effect on detrusor muscle contraction:
- Potential Applications : Treatment of overactive bladder and other urinary disorders.
- Comparative Studies : Compounds with similar structures have shown significant inhibitory effects, supporting the potential therapeutic use of this compound.
Case Studies and Experimental Data
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In Vitro Studies : Experiments have demonstrated that this compound can effectively reduce detrusor contractions in isolated tissue samples. The IC values for various related compounds were assessed to compare their efficacy.
Compound Name IC (μM) Biological Activity This compound TBD Inhibitory on detrusor contraction N-Methyl-2-(methylamino)acetamide hydrochloride TBD Potentially different pharmacological effects N-(4-amino-2-butynyl)acetamides TBD Potent inhibitory activity on detrusor contraction - Mechanistic Insights : Further studies suggest that the compound may modulate neurotransmitter release or receptor activity, similar to other known smooth muscle relaxants.
- Comparative Analysis : A comparison with other amides indicates that the specific structural configuration of this compound contributes to its unique biological activity profile, distinguishing it from other compounds with less targeted effects.
Properties
IUPAC Name |
2-(methylamino)-N-(2-methylpropyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(2)4-9-7(10)5-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASPTUVKSNVGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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